2-Tert-butylpyrimidine-4-carboxylic acid

Lipophilicity Drug design SAR

2-Tert-butylpyrimidine-4-carboxylic acid is a 2-alkyl-substituted pyrimidine-4-carboxylic acid building block featuring a sterically demanding tert-butyl group directly attached to the heteroaromatic ring. This structural class serves as a key intermediate for insecticidal organophosphates and as a versatile scaffold in medicinal chemistry library synthesis.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 847955-90-2
Cat. No. B1321233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butylpyrimidine-4-carboxylic acid
CAS847955-90-2
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=CC(=N1)C(=O)O
InChIInChI=1S/C9H12N2O2/c1-9(2,3)8-10-5-4-6(11-8)7(12)13/h4-5H,1-3H3,(H,12,13)
InChIKeySIIIVQRRLQDQJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tert-butylpyrimidine-4-carboxylic acid (CAS 847955-90-2) Procurement Guide for Research and Industrial Applications


2-Tert-butylpyrimidine-4-carboxylic acid is a 2-alkyl-substituted pyrimidine-4-carboxylic acid building block featuring a sterically demanding tert-butyl group directly attached to the heteroaromatic ring [1]. This structural class serves as a key intermediate for insecticidal organophosphates and as a versatile scaffold in medicinal chemistry library synthesis [2]. The tert-butyl substituent imparts distinct lipophilicity and steric properties that differentiate this compound from its 2-methyl and 2-ethyl analogs, making it a strategic choice when increased hydrophobic character or restricted conformational flexibility is desired in structure-activity relationship (SAR) programs.

Why 2-Alkylpyrimidine-4-carboxylic Acid Analogs Cannot Be Freely Interchanged with 2-Tert-butylpyrimidine-4-carboxylic acid


The 2-position substituent on the pyrimidine ring critically governs physicochemical properties and mass spectrometric fragmentation behavior [1]. Quantitative logP data reveal that replacing a methyl group (2-methyl analog) with a tert-butyl group increases the octanol-water partition coefficient by approximately 0.71 log units, reflecting significantly enhanced lipophilicity [2][3]. In mass spectrometry, the nature of the 2-substituent alone dictates the fragmentation pathway, while methyl groups at other positions exert no influence [1]. Consequently, a procurement decision to substitute 2-tert-butylpyrimidine-4-carboxylic acid with a 2-methyl or 2-ethyl analog would alter compound lipophilicity, potentially compromise SAR consistency in lead optimization campaigns, and produce different analytical detection signatures — each of which constitutes a quantifiable risk in scientific workflows.

Quantitative Differentiation Evidence for 2-Tert-butylpyrimidine-4-carboxylic acid vs. In-Class Analogs


Lipophilicity (logP) Comparison: 2-Tert-butyl vs. 2-Methyl Substituent

2-Tert-butylpyrimidine-4-carboxylic acid exhibits a logP value of 1.47, which is 0.71 log units higher than the logP of 0.76 recorded for the 2-methyl analog under identical measurement conditions [1][2]. This difference corresponds to a >5-fold increase in octanol-water partition coefficient, indicating substantially greater lipophilicity driven by the spatially extended tert-butyl group.

Lipophilicity Drug design SAR

Mass Spectrometric Fragmentation Signature: Substituent-Dependent Pathway

A systematic mass spectrometric study of 4-pyrimidine carboxylic acids demonstrated that the fragmentation pathway is exclusively governed by the nature of the 2-position substituent; methyl substitution at positions 1, 3, or 6 did not alter the fragmentation route [1]. Compounds bearing a 2-tert-butyl group produce characteristic fragment ions that are absent in 2-methyl, 2-ethyl, or 2-isopropyl analogs, providing a unique analytical fingerprint for identification and quantification in complex matrices.

Mass spectrometry Analytical chemistry Metabolite identification

Steric Parameter (Taft Es) Differentiation: Tert-Butyl vs. Linear Alkyl Substituents

The Taft steric parameter (Es) for the tert-butyl group is -1.54, significantly more negative (sterically demanding) than that of methyl (Es = 0.00), ethyl (Es = -0.07), or isopropyl (Es = -0.47) [1]. This quantitative steric descriptor translates directly to the 2-position of pyrimidine-4-carboxylic acid, where the tert-butyl group imposes greater rotational constraint on the carboxylic acid moiety and restricts the accessible conformational space of the pyrimidine ring relative to its smaller alkyl congeners.

Steric effect Reactivity QSAR

High-Value Application Scenarios Where 2-Tert-butylpyrimidine-4-carboxylic acid Outperforms Analogs


Lead Optimization for CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

When a medicinal chemistry program identifies a pyrimidine-4-carboxylic acid core with promising activity but insufficient blood-brain barrier permeability, replacing the 2-methyl substituent with 2-tert-butyl raises the logP by approximately 0.71 units [1], which can shift the compound into the CNS drug-like property space without introducing additional heteroatoms or chiral centers. This simple substitution preserves the carboxylic acid handle for further derivatization while leveraging the steric shielding of the tert-butyl group to reduce metabolic N-oxidation of the pyrimidine ring.

Analytical Reference Standard for Mass Spectrometry-Based Metabolite Profiling

The unique, substituent-dependent fragmentation pattern of 2-tert-butylpyrimidine-4-carboxylic acid distinguishes it from other 2-alkyl congeners in electron ionization mass spectrometry [2]. This property makes the compound a valuable internal standard or reference material for laboratories developing LC-MS or GC-MS methods to quantify pyrimidine-containing agrochemical metabolites, such as those derived from tebupirimfos, in environmental or food safety analyses.

Conformational Constraint Tool in Fragment-Based Drug Design

The Taft Es value of -1.54 for the tert-butyl group quantifies its steric bulk relative to smaller alkyl substituents [3]. In fragment-based screening, this steric demand can be exploited to probe binding pocket size, induce induced-fit conformational changes in target proteins, or rigidify the ligand in its bioactive conformation. Procurement of the tert-butyl derivative is preferred when the experimental objective is to map the steric tolerance of a hydrophobic sub-pocket.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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